molecular formula C18H19ClN6O3 B2632153 1-(4-chlorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea CAS No. 1396881-31-4

1-(4-chlorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Cat. No. B2632153
CAS RN: 1396881-31-4
M. Wt: 402.84
InChI Key: LDHUXUMPYDISDL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a tetrazol group, and a urea group . The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as drug discovery and organic synthesis.


Synthesis Analysis

The synthesis of this compound would likely involve several steps, including the formation of the tetrazol ring and the coupling of the different functional groups. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazol ring, which contains four nitrogen atoms and one carbon atom, is a notable feature of this compound. The chlorobenzyl group and the urea group would also contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions . The tetrazol group could also participate in a variety of reactions due to the presence of multiple nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Molecular Rearrangement : A study by Klásek, Lyčka, and Holčapek (2007) investigated the molecular rearrangement of related compounds, leading to the formation of indole and imidazolinone derivatives. This research contributes to understanding the chemical behavior and potential applications of similar compounds in pharmaceutical chemistry and material sciences (Klásek, Lyčka, & Holčapek, 2007).

  • Microwave-Assisted Synthesis : Chen, Li, Wang, and Xi (2010) developed a method for synthesizing similar urea derivatives using microwave irradiation, providing a more efficient pathway for creating these compounds. This method has implications for speeding up the production of pharmaceuticals and reducing environmental impact (Chen, Li, Wang, & Xi, 2010).

Biological Applications

  • Antimicrobial Properties : Rani et al. (2014) explored the synthesis and antimicrobial evaluation of novel imidazole ureas containing similar structures. These compounds demonstrated potential as antimicrobial agents, suggesting potential applications in the development of new antibiotics (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

  • Anticancer Agents : Feng et al. (2020) synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives with structures similar to the compound . These derivatives demonstrated significant antiproliferative effects on various cancer cell lines, highlighting their potential as anticancer agents (Feng et al., 2020).

  • Hypoglycemic Activity : Antypenko, Kovalenko, and Zhernova (2015) found that certain urea derivatives exhibit hypoglycemic activity. Their research suggests potential applications of similar compounds in treating diabetes and related metabolic disorders (Antypenko, Kovalenko, & Zhernova, 2015).

  • Fungicidal and Antimicrobial Activity : Xiao-hong (2006) synthesized a compound with a similar structure that exhibited good fungicidal activity against certain plant pathogens, indicating potential agricultural applications (Xiao-hong, 2006).

  • Antihypertensive Activity : Vellalacheruvu, Saileela, and Ravindranath (2017) developed a novel synthesis route for tetrazole analogs as carbamate and urea derivatives, showing potential for antihypertensive applications (Vellalacheruvu, Saileela, & Ravindranath, 2017).

  • Anticancer and Antimicrobial Activity : Viji et al. (2020) analyzed a bioactive molecule structurally similar to the compound for its anticancer and antimicrobial activity. This suggests a potential therapeutic role in treating cancer and infectious diseases (Viji et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound were being studied as a potential drug, its mechanism of action would involve its interaction with biological targets in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3/c1-28-11-10-24-18(27)25(23-22-24)16-8-6-15(7-9-16)21-17(26)20-12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHUXUMPYDISDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

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